4-Hydroxylamino-2,6-dinitrotoluene
Overview
Description
4-Hydroxylamino-2,6-dinitrotoluene is a member of the class of nitrotoluenes, specifically a derivative of 2,6-dinitrotoluene with an additional hydroxylamino substituent at position 4 . This compound is known for its role as a metabolite in the degradation of 2,4,6-trinitrotoluene (TNT) by bacteria .
Preparation Methods
4-Hydroxylamino-2,6-dinitrotoluene can be synthesized through the reduction of 2,6-dinitrotoluene. One method involves the use of bacteria such as Pseudomonas sp. strain TM15, which metabolizes TNT to produce this compound . The compound can be isolated using thin-layer chromatography with dichloromethane as the developing solvent, followed by extraction into acetonitrile
Chemical Reactions Analysis
4-Hydroxylamino-2,6-dinitrotoluene undergoes several types of chemical reactions:
Reduction: It can be further reduced to form amines.
Substitution: As a nitrotoluene derivative, it can undergo substitution reactions typical of aromatic compounds.
Common reagents used in these reactions include reducing agents for the reduction process and oxidizing agents for oxidation. Major products formed include amines and other degradation products such as azoxytetranitrotoluenes .
Scientific Research Applications
4-Hydroxylamino-2,6-dinitrotoluene is primarily used in scientific research related to the biodegradation of TNT. It serves as a key intermediate in the microbial breakdown of TNT, helping researchers understand the pathways and mechanisms involved in the bioremediation of explosive residues . The compound’s instability and reactivity make it a subject of interest in studies on environmental pollutants and their transformation products .
Mechanism of Action
The mechanism by which 4-Hydroxylamino-2,6-dinitrotoluene exerts its effects involves its role as an intermediate in the reduction of TNT. The compound is formed through the action of extracellular enzymes produced by bacteria, which reduce TNT to various intermediates, including this compound . This reduction process involves the transfer of electrons to the nitro groups of TNT, leading to the formation of hydroxylamino and amino derivatives .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxylamino-2,6-dinitrotoluene include:
2-Hydroxylamino-4,6-dinitrotoluene: Another major metabolite of TNT, differing only in the position of the hydroxylamino group.
4-Amino-2,6-dinitrotoluene: A further reduced product of this compound.
2,4,6-Trinitrotoluene (TNT): The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific role as an intermediate in the microbial degradation of TNT, making it a valuable compound for studying bioremediation processes .
Properties
IUPAC Name |
N-(4-methyl-3,5-dinitrophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTDEAQRSCMCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208005 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59283-75-9 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59283-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.